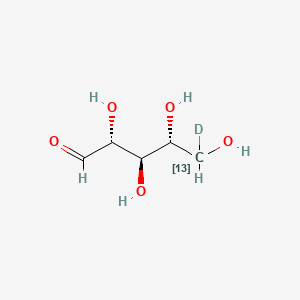
D-Ribose-13C,d-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-13C,d-1: is a stable isotope-labeled form of D-Ribose, where the carbon atom at the first position is replaced with the carbon-13 isotope. D-Ribose is a naturally occurring sugar that plays a crucial role in the formation of adenosine triphosphate (ATP), which is essential for cellular energy production. The labeled version, this compound, is widely used in scientific research to trace metabolic pathways and study biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Ribose-13C,d-1 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using microorganisms that have been genetically modified to incorporate carbon-13 into their metabolic pathways. The resulting D-Ribose-13C can then be isolated and purified .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered strains of bacteria or yeast that can efficiently produce D-Ribose with the carbon-13 isotope. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribose-13C,d-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Ribonic acid.
Reduction: It can be reduced to form D-Ribitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation: D-Ribonic acid
Reduction: D-Ribitol
Substitution: Various substituted ribose derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: D-Ribose-13C,d-1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates and nucleotides.
Biology: In biological research, it is used to trace metabolic pathways and study the role of ribose in cellular processes, including energy production and nucleic acid synthesis.
Medicine: this compound is used in clinical research to study metabolic disorders and the effects of ribose supplementation on conditions such as chronic fatigue syndrome and cardiac dysfunction.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapies, particularly those targeting metabolic pathways and energy production .
Mécanisme D'action
D-Ribose-13C,d-1 exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway that generates ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis. The labeled carbon-13 allows researchers to trace the metabolic fate of ribose and study its role in various biochemical processes. The primary molecular targets include enzymes involved in the pentose phosphate pathway and nucleotide synthesis .
Comparaison Avec Des Composés Similaires
D-Ribose: The non-labeled form of ribose, commonly used in energy supplements.
D-Ribose-13C-1: Another isotope-labeled form of ribose, where the carbon-13 isotope is incorporated at a different position.
Uniqueness: D-Ribose-13C,d-1 is unique due to its specific labeling at the first carbon position, which allows for precise tracing of its metabolic pathways. This specificity makes it particularly valuable in research applications where detailed metabolic analysis is required .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
(2R,3R,4R)-5-deuterio-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1D/t2?,3-,4+,5- |
Clé InChI |
PYMYPHUHKUWMLA-QSQSWHTOSA-N |
SMILES isomérique |
[2H][13CH]([C@H]([C@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


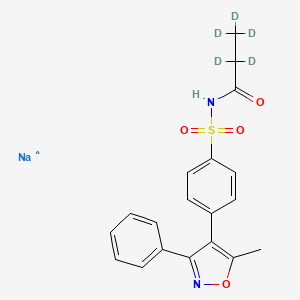

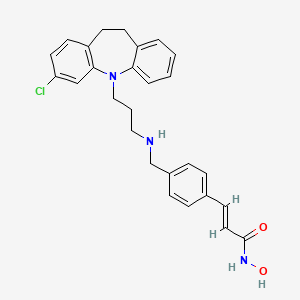
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
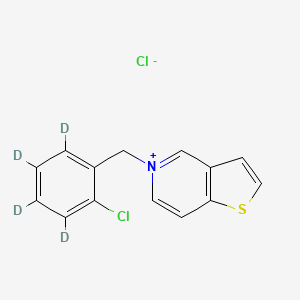
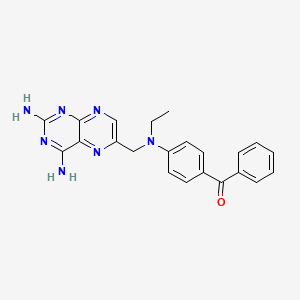

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
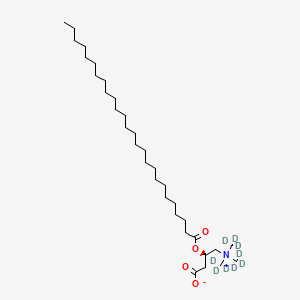
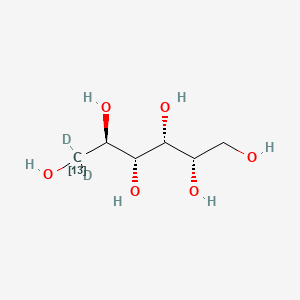

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)


